Cas no 1489627-95-3 (Cycloheptanesulfonyl chloride, 4,4-dimethyl-)

1489627-95-3 structure
اسم المنتج:Cycloheptanesulfonyl chloride, 4,4-dimethyl-
كاس عدد:1489627-95-3
وسط:C9H17ClO2S
ميغاواط:224.748080968857
CID:5244394
Cycloheptanesulfonyl chloride, 4,4-dimethyl- الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- Cycloheptanesulfonyl chloride, 4,4-dimethyl-
-
- نواة داخلي: 1S/C9H17ClO2S/c1-9(2)6-3-4-8(5-7-9)13(10,11)12/h8H,3-7H2,1-2H3
- مفتاح Inchi: SQMDHQKOUSQALT-UHFFFAOYSA-N
- ابتسامات: C1(S(Cl)(=O)=O)CCCC(C)(C)CC1
Cycloheptanesulfonyl chloride, 4,4-dimethyl- الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-277338-2.5g |
4,4-dimethylcycloheptane-1-sulfonyl chloride |
1489627-95-3 | 95.0% | 2.5g |
$1791.0 | 2025-03-19 | |
Enamine | EN300-277338-10.0g |
4,4-dimethylcycloheptane-1-sulfonyl chloride |
1489627-95-3 | 95.0% | 10.0g |
$3929.0 | 2025-03-19 | |
Enamine | EN300-277338-0.25g |
4,4-dimethylcycloheptane-1-sulfonyl chloride |
1489627-95-3 | 95.0% | 0.25g |
$840.0 | 2025-03-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01017939-1g |
4,4-Dimethylcycloheptane-1-sulfonyl chloride |
1489627-95-3 | 95% | 1g |
¥4991.0 | 2023-04-10 | |
Enamine | EN300-277338-0.1g |
4,4-dimethylcycloheptane-1-sulfonyl chloride |
1489627-95-3 | 95.0% | 0.1g |
$804.0 | 2025-03-19 | |
Enamine | EN300-277338-5.0g |
4,4-dimethylcycloheptane-1-sulfonyl chloride |
1489627-95-3 | 95.0% | 5.0g |
$2650.0 | 2025-03-19 | |
Enamine | EN300-277338-0.05g |
4,4-dimethylcycloheptane-1-sulfonyl chloride |
1489627-95-3 | 95.0% | 0.05g |
$768.0 | 2025-03-19 | |
Enamine | EN300-277338-0.5g |
4,4-dimethylcycloheptane-1-sulfonyl chloride |
1489627-95-3 | 95.0% | 0.5g |
$877.0 | 2025-03-19 | |
Ambeed | A1086489-1g |
4,4-Dimethylcycloheptane-1-sulfonyl chloride |
1489627-95-3 | 95% | 1g |
$727.0 | 2024-04-23 | |
Enamine | EN300-277338-1.0g |
4,4-dimethylcycloheptane-1-sulfonyl chloride |
1489627-95-3 | 95.0% | 1.0g |
$914.0 | 2025-03-19 |
Cycloheptanesulfonyl chloride, 4,4-dimethyl- الوثائق ذات الصلة
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
-
4. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
1489627-95-3 (Cycloheptanesulfonyl chloride, 4,4-dimethyl-) منتجات ذات صلة
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 2554-94-1(6-(Dimethylamino)hexanal)
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:1489627-95-3)Cycloheptanesulfonyl chloride, 4,4-dimethyl-

نقاء:99%
كمية:1g
الأسعار ($):654.0